Iturin A2 is synthesized by Bacillus subtilis and related bacterial species. The biosynthetic pathway involves non-ribosomal peptide synthetases, which are encoded by genes such as ituD, ituA, ituB, and ituC. Various strains capable of producing Iturin A2 include Bacillus amyloliquefaciens, Bacillus licheniformis, and Bacillus thuringiensis .
Iturin A2 is classified within the broader category of lipopeptides, which are further divided into three main types: surfactin, iturin, and fengycin. The iturin family includes several variants, with Iturin A2 being one of the eight known isomers (Iturin A1 through A8), each differing in their amino acid composition and fatty acid chain length .
The synthesis of Iturin A2 can be achieved through various chemical methods, including solid-phase peptide synthesis and extraction from bacterial cultures. High-performance liquid chromatography (HPLC) is commonly employed for purification and characterization of synthesized analogues .
The synthesis process typically involves the following steps:
The molecular structure of Iturin A2 features a cyclic heptapeptide consisting of seven α-amino acids and one β-amino fatty acid. Specifically, it comprises residues such as L-Asn, D-Tyr, D-Asn, L-Gln, L-Pro, D-Asn, and L-Ser linked to a β-amino fatty acid with a chain length typically ranging from 14 to 17 carbons .
Iturin A2 undergoes various chemical reactions primarily involving its interactions with metal ions and other biomolecules. Notably, it has been shown to bind alkali metal ions like sodium and potassium through specific binding sites in its structure.
Mass spectrometry studies reveal that Iturin A2 can form complexes with metal ions, enhancing its bioactivity. The binding sites for these ions are critical for understanding the compound's mechanism of action and interactions within biological systems .
The antifungal activity of Iturin A2 is attributed to its ability to disrupt fungal cell membranes. This disruption occurs through the formation of pores in the membrane, leading to cell lysis.
Research indicates that Iturin A2 binds to ergosterol, a key component of fungal membranes, facilitating membrane permeabilization. This mechanism has been supported by studies demonstrating significant antifungal efficacy against various pathogenic fungi .
Iturin A2 has diverse applications in both agriculture and medicine:
Iturin A2 biosynthesis occurs via NRPS mega-enzymes that operate independently of ribosomal machinery. These enzymatic assembly lines incorporate both proteinogenic and non-proteinogenic amino acids, enabling the formation of its cyclic heptapeptide core linked to a β-amino fatty acid chain (C14–C17) [2] [6].
The iturin operon spans ~37–38 kb and encodes four core synthetases:
Gene | Protein Size (kDa) | Function | Domain Organization |
---|---|---|---|
ituD | 32.5 | Malonyl-CoA transfer | Transacylase domain |
ituA | 410.8 | Fatty acid activation & chain initiation | AL-ACP-KS-AMT-ACP-C1-PCP1-C2-PCP2 |
ituB | 669.3 | Amino acid incorporation (Asn²-Tyr³-Asn⁴) | C-A-PCP-E-A-PCP-C |
ituC | 579.6 | Amino acid incorporation (Gln⁵-Pro⁶-Asn⁷-Ser¹) & cyclization | C-A-PCP-C-A-PCP-E-TE |
The NRPS assembly line follows strict collinearity:
Module Location | Incorporated Residue | Key Domains | Modifications |
---|---|---|---|
ItuA (C-terminal) | Asn¹ | C-A-PCP | Fatty acid conjugation |
ItuB (Module 1) | Tyr² | C-A-PCP-E | Epimerization to D-Tyr |
ItuB (Module 2) | Asn³ | C-A-PCP-E | Epimerization to D-Asn |
ItuB (Module 3) | Gln⁴ | C-A-PCP | - |
ItuC (Module 4) | Pro⁵ | C-A-PCP | - |
ItuC (Module 5) | Asn⁶ | C-A-PCP-E | Epimerization to D-Asn |
ItuC (Module 6) | Ser⁷ | C-A-PCP-TE | Cyclization & release |
The β-amino fatty acid moiety (C14 for Iturin A2) arises from the coordinated action of FAS-like enzymes and NRPS tailoring domains [6] [8].
ItuD (MCT) transfers a malonyl group from malonyl-CoA to the holo-ACP domain of ItuA. This provides the extender unit for β-ketoacyl synthase (KS)-mediated elongation of the fatty acyl-ACP thioester. Subsequent transamination by the aminotransferase (AMT) domain generates the β-amino fatty acid [6] [8].
The AL domain in ItuA selects C12–C16 fatty acids through a substrate-binding pocket. Key residues (e.g., Phe²⁶⁵, Ala³⁰¹) govern chain length specificity. Mutagenesis of these residues shifts homologue profiles:
Iturin A2 production is tightly regulated by genetic and environmental cues [1] [7].
YcsE Phosphatase: Dephosphorylates ComP (histidine kinase), modulating ComA activity and fine-tuning iturin synthesis under osmotic stress [1].
Table 3: Genetic Engineering Strategies for Iturin A2 Overproduction
Target | Engineering Approach | Yield Increase | Mechanism |
---|---|---|---|
comA | Chromosomal overexpression | 18-fold | Enhanced promoter binding of itu operon |
comA + sigA | Dual-gene overexpression | 43-fold | Coordinated metabolic and regulatory activation |
AL domain | A301V point mutation | C17 homologue dominance | Altered fatty acid substrate specificity |
Promoter | Pspac hybrid promoter | 6.7-fold | Increased transcriptional initiation efficiency |
List of Compounds: Iturin A2, Surfactin, Fengycin, Mycosubtilin, Bacillomycin D, Lichenysin, Pumilacidin, Plipastatin.
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